

Structure Elucidation of 2-Chloro-4-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzoic acid

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This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of **2-Chloro-4-methoxybenzoic acid**. By integrating data from various spectroscopic techniques, a definitive structural assignment can be achieved. This document outlines the necessary experimental protocols, presents the spectral data in a clear and comparative format, and illustrates the logical workflow of the elucidation process.

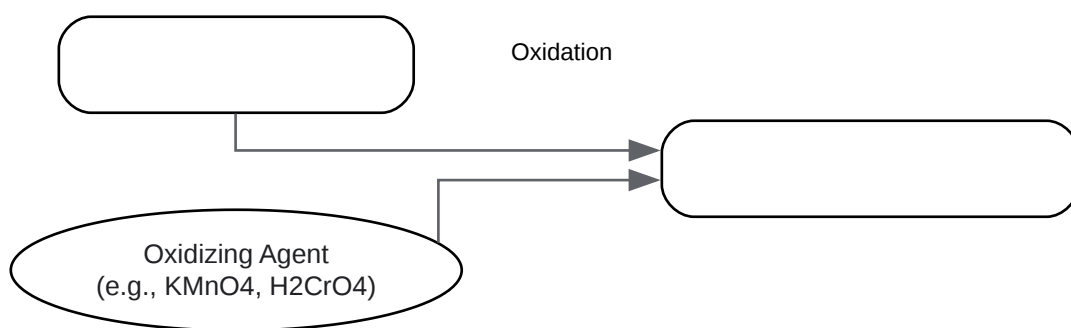
Compound Information

2-Chloro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. A thorough understanding of its fundamental properties is the first step in its structural analysis.

Property	Value
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol [1]
IUPAC Name	2-chloro-4-methoxybenzoic acid [1]
CAS Number	21971-21-1 [1]
Canonical SMILES	<chem>COC1=CC(=C(C=C1)C(=O)O)Cl</chem> [1]

Proposed Synthesis Pathway

A plausible synthetic route to **2-Chloro-4-methoxybenzoic acid** can be inferred from established organic chemistry reactions. A common starting material for such a synthesis is a substituted toluene, which can undergo oxidation to form the benzoic acid.



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A proposed synthesis pathway for **2-Chloro-4-methoxybenzoic acid**.

Spectroscopic Data and Interpretation

The core of structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule.

Table 1: ^1H NMR Spectral Data for **2-Chloro-4-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.5 - 13.0	Singlet (broad)	1H	-COOH
7.95	Doublet	1H	H-6
7.01	Doublet	1H	H-3
6.91	Doublet of Doublets	1H	H-5
3.88	Singlet	3H	-OCH ₃

Note: Predicted data based on typical chemical shifts for similar structures.

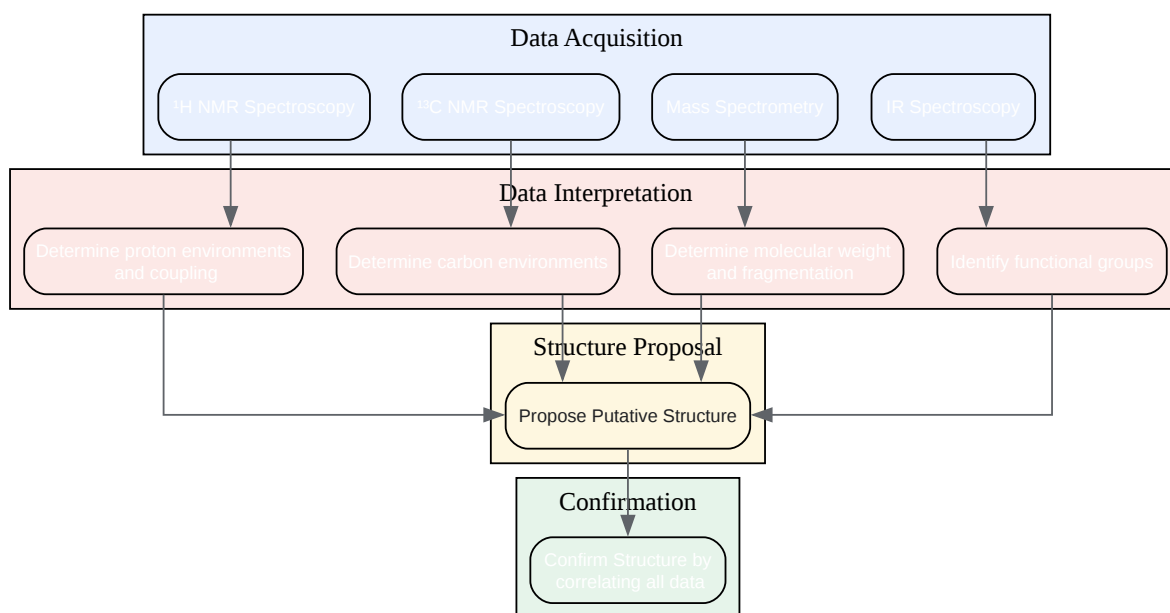
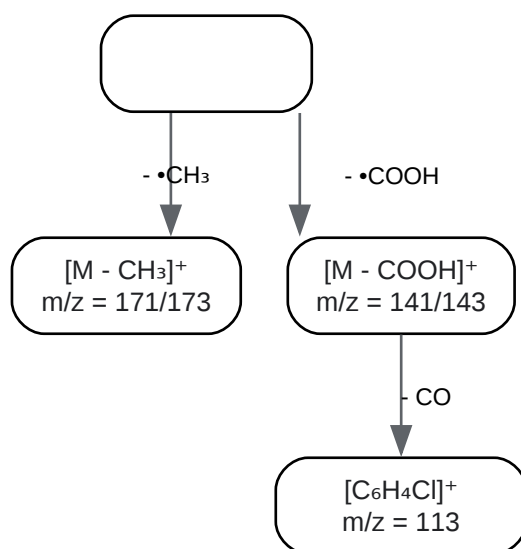
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectral Data for **2-Chloro-4-methoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
168.0	C=O (Carboxylic Acid)
162.5	C-4
133.0	C-6
131.0	C-2
122.0	C-1
115.5	C-5
113.0	C-3
56.0	-OCH ₃

Note: Predicted data based on typical chemical shifts for similar structures.



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References

- 1. 2-Chloro-4-methoxybenzoic acid | C₈H₇ClO₃ | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
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